Iperoxo Iperoxo Iperoxo is a superagonist of the muscarinic acetylcholine receptors and an OxotremorineM analog.
Brand Name: Vulcanchem
CAS No.: 247079-84-1
VCID: VC0530780
InChI: InChI=1S/C9H14N2O2/c1-11(2)6-3-4-7-12-9-5-8-13-10-9/h5-8H2,1-2H3
SMILES: CN(C)CC#CCOC1=NOCC1
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22

Iperoxo

CAS No.: 247079-84-1

Inhibitors

VCID: VC0530780

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22

Purity: >98% (or refer to the Certificate of Analysis)

Iperoxo - 247079-84-1

CAS No. 247079-84-1
Product Name Iperoxo
Molecular Formula C9H14N2O2
Molecular Weight 182.22
IUPAC Name 4-(4,5-dihydro-1,2-oxazol-3-yloxy)-N,N-dimethylbut-2-yn-1-amine
Standard InChI InChI=1S/C9H14N2O2/c1-11(2)6-3-4-7-12-9-5-8-13-10-9/h5-8H2,1-2H3
Standard InChIKey CADHNBBPGYVTOA-UHFFFAOYSA-N
SMILES CN(C)CC#CCOC1=NOCC1
Appearance Solid powder
Description Iperoxo is a superagonist of the muscarinic acetylcholine receptors and an OxotremorineM analog.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Iperoxo;
Reference 1: Jiménez-Rosés M, Matsoukas MT, Caltabiano G, Cordomí A. Ligand-Triggered Structural Changes in the M(2) Muscarinic Acetylcholine Receptor. J Chem Inf Model. 2018 May 29;58(5):1074-1082. doi: 10.1021/acs.jcim.8b00108. Epub 2018 May 2. PubMed PMID: 29671585.
2: Fish I, Stößel A, Eitel K, Valant C, Albold S, Huebner H, Möller D, Clark MJ, Sunahara RK, Christopoulos A, Shoichet BK, Gmeiner P. Structure-Based Design and Discovery of New M(2) Receptor Agonists. J Med Chem. 2017 Nov 22;60(22):9239-9250. doi: 10.1021/acs.jmedchem.7b01113. Epub 2017 Nov 13. PubMed PMID: 29094937; PubMed Central PMCID: PMC5836741.
3: Engelhardt B, Holze J, Elliott C, Baillie GS, Kschischo M, Fröhlich H. Modelling and mathematical analysis of the M$_{2}$ receptor-dependent joint signalling and secondary messenger network in CHO cells. Math Med Biol. 2017 May 15. doi: 10.1093/imammb/dqx003. [Epub ahead of print] PubMed PMID: 28505258.
4: Messerer R, Kauk M, Volpato D, Alonso Canizal MC, Klöckner J, Zabel U, Nuber S, Hoffmann C, Holzgrabe U. FRET Studies of Quinolone-Based Bitopic Ligands and Their Structural Analogues at the Muscarinic M(1) Receptor. ACS Chem Biol. 2017 Mar 17;12(3):833-843. doi: 10.1021/acschembio.6b00828. Epub 2017 Feb 6. PubMed PMID: 28117571.
5: Miao Y, McCammon JA. Graded activation and free energy landscapes of a muscarinic G-protein-coupled receptor. Proc Natl Acad Sci U S A. 2016 Oct 25;113(43):12162-12167. Epub 2016 Oct 10. PubMed PMID: 27791003; PubMed Central PMCID: PMC5087018.
6: Chen X, Klöckner J, Holze J, Zimmermann C, Seemann WK, Schrage R, Bock A, Mohr K, Tränkle C, Holzgrabe U, Decker M. Rational design of partial agonists for the muscarinic m1 acetylcholine receptor. J Med Chem. 2015 Jan 22;58(2):560-76. doi: 10.1021/jm500860w. Epub 2014 Dec 19. PubMed PMID: 25478907.
7: Schrage R, Holze J, Klöckner J, Balkow A, Klause AS, Schmitz AL, De Amici M, Kostenis E, Tränkle C, Holzgrabe U, Mohr K. New insight into active muscarinic receptors with the novel radioagonist [³H]iperoxo. Biochem Pharmacol. 2014 Aug 1;90(3):307-19. doi: 10.1016/j.bcp.2014.05.012. Epub 2014 May 23. PubMed PMID: 24863257.
8: Croy CH, Schober DA, Xiao H, Quets A, Christopoulos A, Felder CC. Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic M(2) and M(4) receptors. Mol Pharmacol. 2014 Jul;86(1):106-15. doi: 10.1124/mol.114.091751. Epub 2014 May 7. PubMed PMID: 24807965.
9: Matera C, Flammini L, Quadri M, Vivo V, Ballabeni V, Holzgrabe U, Mohr K, De Amici M, Barocelli E, Bertoni S, Dallanoce C. Bis(ammonio)alkane-type agonists of muscarinic acetylcholine receptors: synthesis, in vitro functional characterization, and in vivo evaluation of their analgesic activity. Eur J Med Chem. 2014 Mar 21;75:222-32. doi: 10.1016/j.ejmech.2014.01.032. Epub 2014 Jan 25. PubMed PMID: 24534538.
10: Kruse AC, Ring AM, Manglik A, Hu J, Hu K, Eitel K, Hübner H, Pardon E, Valant C, Sexton PM, Christopoulos A, Felder CC, Gmeiner P, Steyaert J, Weis WI, Garcia KC, Wess J, Kobilka BK. Activation and allosteric modulation of a muscarinic acetylcholine receptor. Nature. 2013 Dec 5;504(7478):101-6. doi: 10.1038/nature12735. Epub 2013 Nov 20. PubMed PMID: 24256733; PubMed Central PMCID: PMC4020789.
11: Langmead CJ, Christopoulos A. Supra-physiological efficacy at GPCRs: superstition or super agonists? Br J Pharmacol. 2013 May;169(2):353-6. doi: 10.1111/bph.12142. PubMed PMID: 23441648; PubMed Central PMCID: PMC3651661.
12: Schrage R, Seemann WK, Klöckner J, Dallanoce C, Racké K, Kostenis E, De Amici M, Holzgrabe U, Mohr K. Agonists with supraphysiological efficacy at the muscarinic M2 ACh receptor. Br J Pharmacol. 2013 May;169(2):357-70. doi: 10.1111/bph.12003. PubMed PMID: 23062057; PubMed Central PMCID: PMC3651662.
PubChem Compound 46855274
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator